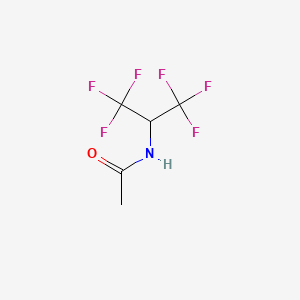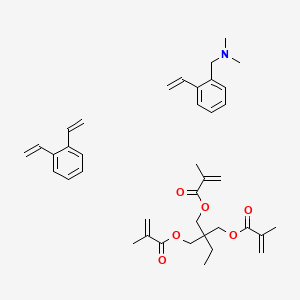
1,2-bis(ethenyl)benzene;2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate;1-(2-ethenylphenyl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-bis(ethenyl)benzene;2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate;1-(2-ethenylphenyl)-N,N-dimethylmethanamine is a complex organic compound with a diverse range of applications in various fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(ethenyl)benzene typically involves electrophilic aromatic substitution reactions.
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate can be synthesized through esterification reactions involving 2-methylprop-2-enoic acid and 2,2-bis(hydroxymethyl)butane . The reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of these compounds often involves large-scale batch or continuous processes. For example, the production of 1,2-bis(ethenyl)benzene may involve the use of high-pressure reactors to ensure efficient conversion of reactants to products. Similarly, the esterification process for 2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate can be optimized using catalysts and controlled temperature conditions to maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-bis(ethenyl)benzene undergoes various types of reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkane.
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate can undergo:
Hydrolysis: This ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Polymerization: The compound can undergo free radical polymerization to form polymers with various applications.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, Lewis acids.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Polymerization: Free radical initiators such as benzoyl peroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Hydrolysis: Alcohols and carboxylic acids.
Polymerization: Polymers with varying properties.
Applications De Recherche Scientifique
1,2-bis(ethenyl)benzene and its derivatives have significant applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate is particularly valuable in:
Polymer Science: Used as a monomer in the synthesis of specialty polymers with unique properties.
Material Science: Employed in the development of advanced materials with specific mechanical and chemical characteristics.
Mécanisme D'action
The mechanism of action for these compounds involves their interaction with various molecular targets and pathways:
1,2-bis(ethenyl)benzene: Undergoes electrophilic aromatic substitution, where the ethenyl groups act as electron-donating groups, stabilizing the intermediate carbocation and facilitating the reaction.
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate: Participates in polymerization reactions through the formation of free radicals, which propagate the polymer chain growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene: Similar to 1,2-bis(ethenyl)benzene but with a single ethenyl group.
Trimethylolpropane triacrylate: Similar to 2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate but with three acrylate groups.
Uniqueness
1,2-bis(ethenyl)benzene: The presence of two ethenyl groups provides unique reactivity and potential for forming complex derivatives.
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate: The combination of multiple ester groups and a central butyl backbone offers versatility in polymer synthesis and material applications.
Propriétés
Numéro CAS |
65899-89-0 |
|---|---|
Formule moléculaire |
C39H51NO6 |
Poids moléculaire |
629.8 g/mol |
Nom IUPAC |
1,2-bis(ethenyl)benzene;2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate;1-(2-ethenylphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C18H26O6.C11H15N.C10H10/c1-8-18(9-22-15(19)12(2)3,10-23-16(20)13(4)5)11-24-17(21)14(6)7;1-4-10-7-5-6-8-11(10)9-12(2)3;1-3-9-7-5-6-8-10(9)4-2/h2,4,6,8-11H2,1,3,5,7H3;4-8H,1,9H2,2-3H3;3-8H,1-2H2 |
Clé InChI |
LAGNLNDDWQSHOD-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C.CN(C)CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1C=C |
Numéros CAS associés |
65899-89-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14471830.png)
![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)
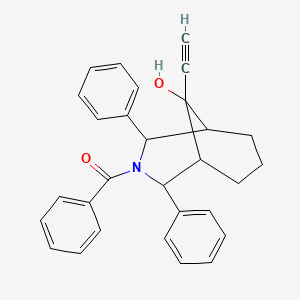
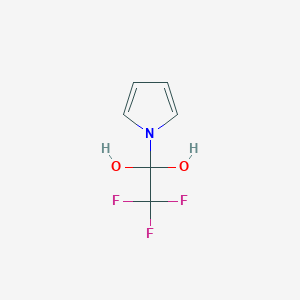
![N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide](/img/structure/B14471851.png)
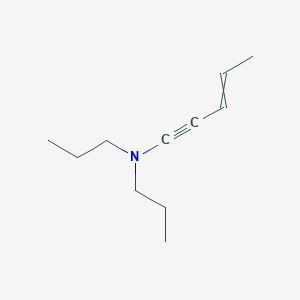
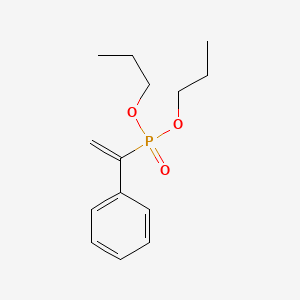
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)
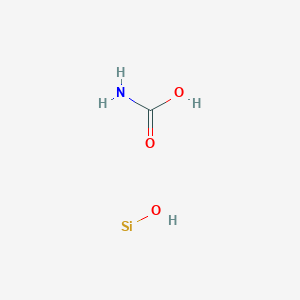
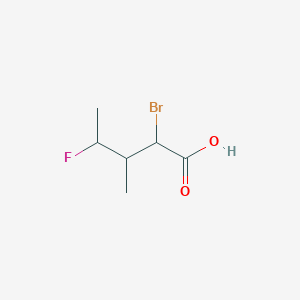

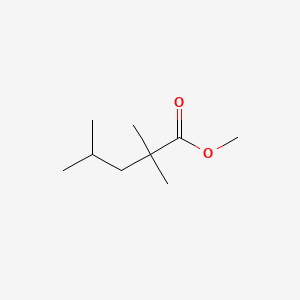
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
